molecular formula C26H25N3O2S B2543470 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-31-6

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2543470
CAS No.: 851715-31-6
M. Wt: 443.57
InChI Key: QCVBNFABYPRMCD-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound notable for its diverse applications in scientific research. With a complex molecular structure, this compound has garnered interest due to its potential implications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a multi-step reaction process is typically employed. The synthetic route generally involves:

  • Formation of the benzylamino intermediate: : Reacting benzylamine with an appropriate acyl chloride or ester to yield 2-(benzylamino)-2-oxoethyl intermediates.

  • Thio-indole formation: : Converting the indole derivative through thiolation, where the benzylamino intermediate reacts with a thio compound under controlled conditions.

  • Final coupling step: : Combining the thio-indole with benzamide in the presence of suitable catalysts or reagents to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing reaction conditions for large-scale synthesis, focusing on yield maximization and cost-effectiveness. This may include:

  • Using high-purity starting materials.

  • Employing efficient catalysts.

  • Optimizing reaction temperature, pressure, and solvent conditions.

  • Implementing purification techniques to ensure high product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : To introduce oxygen-containing functional groups.

  • Reduction: : To remove oxygen or add hydrogen.

  • Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive sites within the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing agents: : Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions: : May require strong nucleophiles like sodium hydroxide (NaOH) or alkyl halides under heat.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of secondary amines or alcohol derivatives.

  • Substitution: : Generation of new derivatives based on the substituents introduced.

Scientific Research Applications

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has multifaceted applications:

  • Chemistry: : Utilized in organic synthesis as a building block for more complex molecules.

  • Biology: : Employed in studying biochemical pathways and enzyme interactions due to its structural similarity to natural substrates.

  • Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Can be a precursor for high-value chemicals or pharmaceuticals in the manufacturing sector.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : May interact with enzymes or receptors, modifying their activity.

  • Pathways Involved: : Can alter biochemical pathways, such as signaling cascades or metabolic processes, leading to physiological effects.

Comparison with Similar Compounds

When compared to other indole-derived compounds or benzamide derivatives, N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups:

  • Similar Compounds

    • N-(2-(1H-indol-1-yl)ethyl)benzamide: : Lacking the benzylamino-oxoethyl group.

    • 2-(benzylamino)-1H-indol-1-yl derivatives: : Missing the benzamide moiety.

    • Other thio-indole derivatives: : Without the comprehensive functional modifications present in the target compound.

The uniqueness of this compound lies in its intricate structure, which affords it diverse reactivity and a broad spectrum of applications.

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzylamino group, an indole moiety, and a thioether linkage, which may contribute to its biological activity. This article reviews the compound's biological activity, focusing on its therapeutic potential, particularly in diabetes management, and presents relevant data from case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O2S, with a molecular weight of 457.59 g/mol. The compound's unique arrangement of functional groups enhances its interaction capabilities with biological targets, potentially leading to distinct pharmacological effects.

Interaction with Biological Targets

This compound exhibits interactions with various proteins and enzymes due to its structural components. The indole and benzamide structures facilitate hydrogen bonding and hydrophobic interactions critical for binding to biological targets, while the thioether component may influence reactivity and binding affinity .

Protective Effects on Pancreatic β-cells

Research indicates that compounds similar to this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. This stress is a significant factor in diabetes development. A study demonstrated that a related compound showed maximal β-cell protective activity with an EC50 value of 0.1 ± 0.01 µM against ER stress induced by tunicamycin .

Study on β-cell Protection

A study published in PMC highlighted the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs that exhibited improved β-cell protective activity against ER stress compared to previous derivatives. The study found that these analogs could significantly enhance cell viability under stress conditions .

CompoundEC50 (µM)Maximal Activity (%)
WO5m0.1 ± 0.01100
Original Compound>10<50

This table summarizes the findings related to the protective activity of various compounds against ER stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide scaffold can lead to enhanced biological activity. For instance, substituting the triazole pharmacophore with glycine-like amino acids improved both potency and solubility .

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-25(28-17-20-9-3-1-4-10-20)19-32-24-18-29(23-14-8-7-13-22(23)24)16-15-27-26(31)21-11-5-2-6-12-21/h1-14,18H,15-17,19H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBNFABYPRMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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